molecular formula C22H18N6O3S B3993152 N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE

N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE

Cat. No.: B3993152
M. Wt: 446.5 g/mol
InChI Key: VQXMHJWPTRFCAS-UHFFFAOYSA-N
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Description

N-[6-(4,5-Dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]-1-cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a nitroaniline group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4,5-Dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]-1-cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The nitroaniline group can be introduced through nitration of aniline derivatives, followed by cyanation to introduce the cyano groups. The final step involves coupling the benzothiazole and nitroaniline intermediates with cyclohexanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors can enhance scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4,5-Dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]-1-cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to substitute the cyano groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the cyano groups can yield various substituted derivatives.

Scientific Research Applications

N-[6-(4,5-Dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]-1-cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6-(4,5-Dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]-1-cyclohexanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and cyano groups can participate in electron transfer reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4,5-Dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]-1-cyclohexanecarboxamide is unique due to its combination of a benzothiazole ring, nitroaniline group, and cyclohexanecarboxamide moiety

Properties

IUPAC Name

N-[6-(4,5-dicyano-2-nitroanilino)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3S/c23-11-14-8-18(19(28(30)31)9-15(14)12-24)25-16-6-7-17-20(10-16)32-22(26-17)27-21(29)13-4-2-1-3-5-13/h6-10,13,25H,1-5H2,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXMHJWPTRFCAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 2
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N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE

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